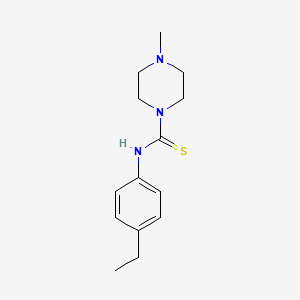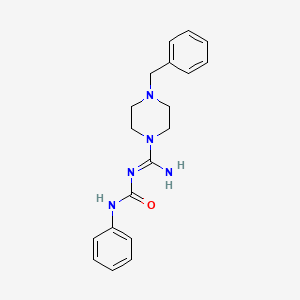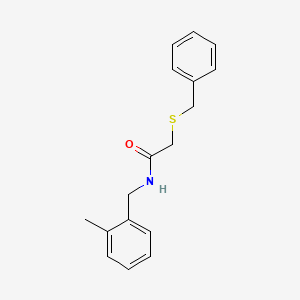
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione works by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity. This leads to a decrease in downstream signaling pathways that promote cell growth and proliferation. Inhibition of EGFR signaling has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a selective effect on cancer cells, with minimal effects on normal cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while leaving normal cells unaffected. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for cancer growth and metastasis.
Advantages and Limitations for Lab Experiments
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR tyrosine kinase, which allows for specific targeting of cancer cells. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been extensively studied, with a large body of research available on its mechanism of action and potential therapeutic applications. However, 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can also have off-target effects on other tyrosine kinases, which can limit its specificity.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another area of focus is the use of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione in combination with other cancer therapies, such as immunotherapy. Additionally, research is needed to better understand the mechanisms of resistance to 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione and how to overcome them. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione to optimize its use in cancer therapy.
Synthesis Methods
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione can be synthesized through a multi-step process starting with 3-nitrobenzaldehyde and 3-chloroaniline. The intermediate product is then reacted with dimethyl sulfate and potassium carbonate to form the final product. The synthesis method has been optimized to increase the yield and purity of 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione.
Scientific Research Applications
3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. 3-(3-chlorophenyl)-6,7-dimethoxy-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in combination with other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
3-(3-chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-19-13-9-15(24-3)14(23-2)8-12(13)16(21)20(17(19)22)11-6-4-5-10(18)7-11/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGCUNZVFIHOHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-6,7-dimethoxy-1-methylquinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)


![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)





![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)

